molecular formula C22H24F2N4O2 B12020752 1,2-bis[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione CAS No. 387360-45-4

1,2-bis[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione

Cat. No.: B12020752
CAS No.: 387360-45-4
M. Wt: 414.4 g/mol
InChI Key: SUFZRFPHCKURNS-UHFFFAOYSA-N
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Description

1,2-Bis[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione is a symmetric α-diketone derivative featuring two 4-(4-fluorophenyl)piperazine moieties linked via an ethane-1,2-dione core. The compound’s structure combines electron-withdrawing fluorine atoms on the aryl rings with the basic piperazine nitrogen atoms, creating a unique electronic profile.

The ethane-1,2-dione core facilitates π-conjugation, while the fluorophenyl groups enhance lipophilicity and metabolic stability. Structural analogs of this compound often vary in substituents on the aryl rings or the diketone core, leading to differences in physicochemical properties and supramolecular interactions .

Properties

CAS No.

387360-45-4

Molecular Formula

C22H24F2N4O2

Molecular Weight

414.4 g/mol

IUPAC Name

1,2-bis[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione

InChI

InChI=1S/C22H24F2N4O2/c23-17-1-5-19(6-2-17)25-9-13-27(14-10-25)21(29)22(30)28-15-11-26(12-16-28)20-7-3-18(24)4-8-20/h1-8H,9-16H2

InChI Key

SUFZRFPHCKURNS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-bis[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

1,2-bis[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The piperazine rings can undergo substitution reactions, particularly at the nitrogen atoms, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized piperazine derivatives, while substitution reactions can produce a wide range of substituted piperazine compounds.

Scientific Research Applications

Medicinal Chemistry

1,2-bis[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione has been investigated for its potential in drug development, particularly as a lead compound for various therapeutic targets:

  • Antidepressant Activity : The compound exhibits significant activity at serotonin receptors (5-HT1A and 5-HT2A), which are crucial in mood regulation. Studies have shown that modifications to the piperazine structure can enhance receptor binding potency, suggesting its potential use in treating depression and anxiety disorders .
  • Antipsychotic Properties : Research indicates that derivatives of piperazine compounds often demonstrate antipsychotic effects. The unique structure of this compound may contribute to its efficacy in modulating neurotransmitter systems involved in psychotic disorders .

Neuropharmacology

The compound's interaction with neurotransmitter systems makes it a valuable candidate for neuropharmacological studies:

  • Neuroprotective Effects : Investigations into the neuroprotective properties of this compound suggest it may help mitigate neuronal damage associated with neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .
  • Antimicrobial Activity : Some studies have explored the antimicrobial properties of piperazine derivatives, including this compound. It has shown effectiveness against various bacterial strains, indicating potential for developing new antimicrobial agents .
Biological Activity Mechanism Potential Applications
Serotonin Receptor ModulationAgonist/Antagonist at 5-HT1A and 5-HT2A receptorsTreatment of depression and anxiety
Antimicrobial ActivityInhibition of bacterial growthDevelopment of new antibiotics
Neuroprotective EffectsModulation of neurotransmitter systemsPotential use in neurodegenerative diseases

Study 1: Neuropharmacological Effects

In vitro studies have demonstrated that this compound exhibits significant binding affinity at serotonin receptors. This suggests its potential as an antidepressant or anxiolytic agent. The study involved human cell lines expressing these receptors and revealed promising results for its therapeutic applications .

Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial activity of various piperazine derivatives, including this compound. It was evaluated against several bacterial strains, demonstrating effective inhibition of growth. This supports its potential as a lead compound for antibiotic development, particularly in combating resistant bacterial infections .

Mechanism of Action

The mechanism of action of 1,2-bis[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it has been shown to interact with cannabinoid receptor type 1 (CB1), acting as an inverse agonist . This interaction affects the signaling pathways associated with CB1, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on π–π Stacking and Crystal Packing

The presence and position of substituents on aryl rings significantly influence π–π interactions and crystal packing:

Compound Name Substituents π–π Stacking Distance (Å) Key Observations Reference
1,2-Bis(4-fluorophenyl)ethane-1,2-dione 4-Fluorophenyl 3.6416 Strong π–π interactions due to planar fluorophenyl groups
1,2-Bis(3,5-difluorophenyl)ethane-1,2-dione 3,5-Difluorophenyl ~3.64 Similar stacking to 4-fluorophenyl analog; enhanced steric hindrance
1,2-Bis(3-methoxyphenyl)ethane-1,2-dione 3-Methoxyphenyl None Methoxy groups disrupt π–π stacking
Benzil (1,2-Diphenylethane-1,2-dione) Phenyl 3.7566 Less efficient stacking compared to fluorinated analogs

Key Findings :

  • Electron-withdrawing groups (e.g., fluorine at the 4-position) enhance π–π interactions by reducing electron density on aryl rings, promoting tighter stacking .
  • Bulky or electron-donating groups (e.g., methoxy at 3-position) disrupt stacking due to steric hindrance or increased electron density .

Halogen-Substituted Analogs

Halogenation alters molecular weight, polarizability, and reactivity:

Compound Name Substituents Molecular Weight (g/mol) Notable Properties Reference
1,2-Bis(4-iodophenyl)ethane-1,2-dione 4-Iodophenyl 462.02 High molecular weight; potential for halogen bonding
1,2-Bis[4-(2-bromoethoxy)phenyl]ethane-1,2-dione 4-Bromoethoxy chains 730.37 Enhanced solubility in polar solvents; flexible side chains

Key Findings :

  • Iodine substituents increase molecular weight and enable halogen bonding, which can stabilize crystal lattices .
  • Bromoethoxy chains introduce conformational flexibility and improve solubility, making the compound suitable for solution-phase applications .

Piperazine-Containing Derivatives

Compound Name (CAS) Core Structure Key Features Reference
1,2-Bis[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione Ethane-1,2-dione + piperazine High lipophilicity; potential CNS activity
2-(3,5-Dimethylisoxazol-4-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone Ethanone + isoxazole Hybrid structure with heterocyclic diversity
2-[4-(9H-Fluoren-9-yl)piperazin-1-yl]acetic acid Acetic acid + fluorenyl group Fluorenyl group enhances UV activity

Key Findings :

  • Piperazine derivatives with fluorophenyl groups are often explored for CNS applications due to their ability to cross the blood-brain barrier .
  • Hybrid structures (e.g., isoxazole-piperazine) diversify pharmacological profiles but may reduce crystallinity compared to symmetric analogs .

Biological Activity

1,2-bis[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of arylpiperazines, which are known for their interaction with various neurotransmitter systems. Understanding the biological activity of this compound is crucial for its development as a therapeutic agent.

Chemical Structure and Properties

The molecular formula of this compound is C24H34F2N4O2, with a molecular weight of 426.56 g/mol. Its structure features two piperazine rings linked by an ethane-1,2-dione moiety, with fluorophenyl substituents that may influence its pharmacological properties.

The primary mechanism of action for this compound involves its interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors. These interactions can modulate neurotransmission and have implications in treating psychiatric disorders.

Neurotransmitter Modulation

Research indicates that compounds similar to this compound exhibit activity as serotonin receptor antagonists. This property is beneficial in managing conditions such as anxiety and depression. Studies have shown that arylpiperazine derivatives can effectively inhibit serotonin reuptake, enhancing serotonergic transmission .

Antioxidant Activity

Recent studies have explored the antioxidant properties of related compounds. For example, derivatives of piperazine have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models. In vitro evaluations have shown that these compounds can lower reactive oxygen species (ROS) levels and protect against oxidative damage .

Antimicrobial Effects

There is emerging evidence suggesting that piperazine derivatives possess antimicrobial properties. Compounds structurally related to this compound have been tested against various bacterial strains with promising results. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Case Studies

Study Findings Reference
In vitro evaluation of piperazine derivativesDemonstrated significant inhibition of serotonin reuptake
Antioxidant activity assessmentShowed reduction in ROS and protection against H₂O₂-induced injury
Antimicrobial testing against E. coliExhibited notable bactericidal activity

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